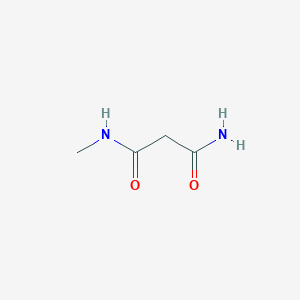![molecular formula C16H15NO2S B14404860 Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- CAS No. 88255-40-7](/img/structure/B14404860.png)
Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c]pyridine derivatives often involves multi-step processes. One common method includes the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile can produce the targeted thieno[2,3-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for thieno[2,3-c]pyridine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-c]pyridine derivatives undergo various chemical reactions, including:
Oxidation: The oxidation of thieno[2,3-c]pyridine derivatives can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, sodium ethoxide.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Thieno[2,3-c]pyridine derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors, particularly kinase inhibitors.
Medicine: Explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of thieno[2,3-c]pyridine derivatives often involves their interaction with specific molecular targets, such as kinases. These compounds can act as ATP-mimetic kinase inhibitors by binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This interaction is facilitated by hydrogen bond donor-acceptor motifs present in the thieno[2,3-c]pyridine scaffold .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Thieno[2,3-b]pyridine: Known for its antimicrobial and anticancer properties.
Uniqueness
Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other thieno[2,3-c]pyridine derivatives .
Properties
CAS No. |
88255-40-7 |
|---|---|
Molecular Formula |
C16H15NO2S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
7-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-c]pyridine |
InChI |
InChI=1S/C16H15NO2S/c1-18-14-4-3-11(10-15(14)19-2)9-13-16-12(5-7-17-13)6-8-20-16/h3-8,10H,9H2,1-2H3 |
InChI Key |
IMHKEGYFMRKWFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=C2SC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)
![3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene](/img/structure/B14404779.png)

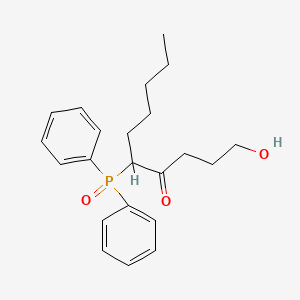
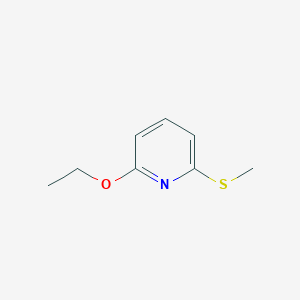

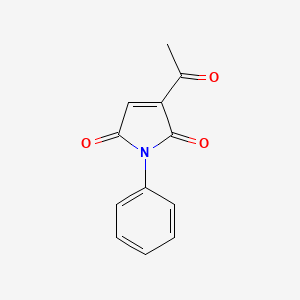
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
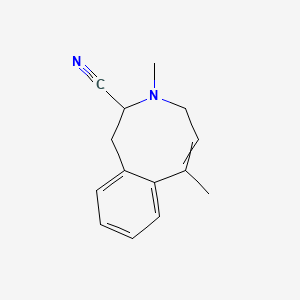
phosphanium nitrate](/img/structure/B14404823.png)

